molecular formula C9H8BrF3 B2660746 3-Methyl-5-(trifluoromethyl)benzyl bromide CAS No. 116070-36-1

3-Methyl-5-(trifluoromethyl)benzyl bromide

Cat. No.: B2660746
CAS No.: 116070-36-1
M. Wt: 253.062
InChI Key: GZJBZDJGNUXMNN-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-5-(trifluoromethyl)benzyl bromide can be synthesized through the bromination of 3-methyl-5-(trifluoromethyl)toluene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the bromide to a methyl group.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: The major product is 3-methyl-5-(trifluoromethyl)benzoic acid.

    Reduction: The major product is 3-methyl-5-(trifluoromethyl)toluene.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzyl bromide involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further transformations. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the benzyl carbon .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • Benzyl bromide

Uniqueness

3-Methyl-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, enhances the compound’s reactivity and stability compared to other benzyl bromides .

Properties

IUPAC Name

1-(bromomethyl)-3-methyl-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-7(5-10)4-8(3-6)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJBZDJGNUXMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-trifluoromethyl-m-xylene (3.4 g) and dibenzoyl peroxide (0.25 g) in 100 ml of benzene at reflux is treated with N-bromosuccinimide (4.4 g) in portions. The mixture is heated until a negative potassium iodide test is obtained. The reaction mixture is cooled and concentrated in vacuo. The residue is triturated with n-hexane and the solids are removed by filtration. The filtrate is evaporated to give the oily crude benzyl bromide.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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